N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety linked to an indole carboxamide structure, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Linking the Benzimidazole to the Indole: The benzimidazole derivative is then reacted with a halogenated butyl compound to introduce the butyl linker.
Formation of the Indole Carboxamide: The final step involves coupling the butyl-linked benzimidazole with 4,5-dimethoxyindole-2-carboxylic acid under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the halogenated butyl linker or the methoxy groups on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its benzimidazole and indole components, which are known for their bioactivity. It could be investigated for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, the compound might be explored as a potential therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to DNA or proteins, while the indole ring might interact with cellular membranes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-1H-indole-2-carboxamide: Similar structure but lacks the methoxy groups.
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-3-carboxamide: Similar but with a carboxamide group at a different position on the indole ring.
Uniqueness
The presence of both benzimidazole and indole moieties, along with the specific positioning of the methoxy groups, makes N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-30-18-10-9-14-13(20(18)31-2)12-17(24-14)21(29)23-11-5-8-19(28)27-22-25-15-6-3-4-7-16(15)26-22/h3-4,6-7,9-10,12,24H,5,8,11H2,1-2H3,(H,23,29)(H2,25,26,27,28) |
InChI Key |
ZTQQOHMSFXIDNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCCC(=O)NC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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